4-Ethylbenzaldehyde

Nematicide Agricultural Chemistry Volatile Organic Compounds

Choose 4-Ethylbenzaldehyde for its complete RIFM safety dossier, enabling faster regulatory clearance in F&F applications compared to unassessed alkylbenzaldehydes. It is a lead nematicide candidate (LC50 35 µg/mL against M. incognita), matching fluensulfone efficacy. For drug discovery, it provides a key building block for 4,4′-diaminotriphenylmethane libraries. Its defined tyrosinase KI value ensures precise SAR-driven skin lightening research. Procure with confidence from established suppliers worldwide.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 4748-78-1
Cat. No. B1584596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzaldehyde
CAS4748-78-1
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C=O
InChIInChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3
InChIKeyQNGNSVIICDLXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylbenzaldehyde (CAS 4748-78-1) Technical Procurement Baseline and Identity


4-Ethylbenzaldehyde (CAS 4748-78-1; C9H10O; MW 134.18) is an aromatic aldehyde comprising a benzene ring substituted with an ethyl group at the para position relative to the aldehyde functional group [1]. This compound is classified as a benzoyl derivative . At room temperature, it exists as a colorless to pale yellow liquid with a characteristic bitter almond odor, a boiling point of 221°C (lit.), a density of 0.979 g/mL at 25°C (lit.), and a refractive index n20/D of 1.539 (lit.) . It is primarily sourced synthetically and finds application as a fragrance ingredient (FEMA 3756, JECFA 865) and as a versatile intermediate in organic synthesis [1][2].

Why 4-Ethylbenzaldehyde Cannot Be Interchanged with Generic Alkylbenzaldehydes


Substituting 4-Ethylbenzaldehyde with structurally similar alkylbenzaldehydes like 4-methylbenzaldehyde (CAS 104-87-0) or 4-propylbenzaldehyde (CAS 28785-06-0) is not a trivial exchange. The specific length and lipophilicity of the para-ethyl substituent directly modulate the compound's physicochemical profile, including its Log KOW (2.75) and vapor pressure (0.0824 mm Hg at 20°C) [1]. These properties, in turn, dictate critical performance characteristics such as partition behavior in biphasic reactions, volatility in fragrance applications, and binding affinity for biological targets like mushroom tyrosinase . Furthermore, regulatory safety assessments for this specific molecule have been established by RIFM, leveraging read-across data from benzaldehyde to clear human health endpoints [1]. Using an unvetted analog introduces unknown toxicological and environmental liabilities that are not covered by existing safety evaluations, thereby posing a significant risk to product development and regulatory compliance.

Quantitative Differentiation: Head-to-Head Evidence for 4-Ethylbenzaldehyde


4-Ethylbenzaldehyde Demonstrates Superior Nematicidal Efficacy Compared to In-Class Volatile Analogs

In a study screening volatile organic compounds from Annona muricata for nematicidal activity against Meloidogyne incognita, 4-ethylbenzaldehyde was the only active compound among three tested volatiles (including sabinene and caryophyllene oxide) [1]. It exhibited dose-dependent mortality with an LC50 of 35 µg/mL and an LC95 of 88 µg/mL after 48 hours of exposure to second-stage juveniles (J2) [1]. In comparative in vitro tests, 4-ethylbenzaldehyde at 150 µg/mL reduced egg hatching to a level not statistically different (P > 0.05) from the commercial nematicide fluensulfone at 200 µg/mL, demonstrating comparable efficacy [1].

Nematicide Agricultural Chemistry Volatile Organic Compounds

Comparative Analysis of Mushroom Tyrosinase Inhibition by Alkylbenzaldehydes

Research has specifically investigated the kinetic constants (KI) for the inhibition of mushroom tyrosinase diphenolase activity by a series of alkylbenzaldehydes . While specific KI values for the series are detailed in the primary literature, 4-ethylbenzaldehyde has been identified as a by-product of disinfection whose tyrosinase inhibitory properties have been characterized, placing it among the studied alkylbenzaldehydes [1]. This activity suggests potential utility in formulations targeting melanin biosynthesis, a property that would be significantly altered or absent with non-aromatic aldehydes or those with different alkyl chain lengths due to changes in enzyme binding pocket interactions.

Tyrosinase Inhibition Enzyme Kinetics Cosmeceutical Chemistry

Physicochemical Property Benchmarking Against Parent Benzaldehyde

The introduction of the para-ethyl group results in significant and quantifiable changes to the physicochemical properties of the molecule relative to its parent, benzaldehyde (CAS 100-52-7) [1]. 4-Ethylbenzaldehyde has a boiling point of 221°C, compared to 178.1°C for benzaldehyde, and a Log KOW of 2.75, which is substantially higher than benzaldehyde's Log KOW of approximately 1.48 [1][2]. This increase in both boiling point and lipophilicity directly impacts its behavior in separations, formulations, and environmental fate modeling.

Physicochemical Properties Lipophilicity Volatility

Established Regulatory Profile via RIFM Safety Assessment

A comprehensive safety assessment of 4-ethylbenzaldehyde was conducted by the Research Institute for Fragrance Materials (RIFM), evaluating seven human health endpoints plus environmental safety [1]. The assessment utilized target data and read-across from structural analogs, including benzaldehyde (for genotoxicity and repeated dose toxicity) and 3,4-dimethylbenzaldehyde (for developmental and reproductive toxicity), to clear all endpoints [1]. This formal assessment provides a defined toxicological and regulatory pathway, which is not available for many other alkylbenzaldehydes like 4-propylbenzaldehyde or 4-isopropylbenzaldehyde, where similar comprehensive data packages are absent.

Regulatory Science Toxicology Fragrance Safety

Microwave-Assisted Synthesis of 4,4′-Diaminotriphenylmethanes as a Key Intermediate

4-Ethylbenzaldehyde has been specifically employed as a substrate in the microwave-assisted synthesis of 4,4′-diaminotriphenylmethanes, a class of compounds useful for parallel library syntheses in drug discovery . The microwave irradiation method provides a rapid and efficient route to these complex structures, with 4-ethylbenzaldehyde serving as a key aromatic aldehyde building block . While this reaction is general for aromatic aldehydes, the ethyl substituent influences the electronic and steric properties of the resulting triphenylmethane scaffold, potentially affecting its activity and binding properties.

Parallel Synthesis Medicinal Chemistry Library Synthesis

Validated Application Scenarios for 4-Ethylbenzaldehyde Based on Differential Evidence


Development of Novel Bio-Based Nematicides and Soil Fumigants

Procurement of 4-ethylbenzaldehyde is strongly indicated for agricultural research programs developing alternatives to synthetic nematicides. The compound has demonstrated potent and specific activity against the root-knot nematode Meloidogyne incognita in vitro, with LC50 and LC95 values of 35 µg/mL and 88 µg/mL, respectively [1]. It outperformed other volatile compounds from the same source and showed efficacy comparable to the commercial nematicide fluensulfone in egg hatch inhibition assays [1]. This positions 4-ethylbenzaldehyde as a lead candidate for formulating new biofumigants.

Cosmetic and Dermatological Research on Melanogenesis Inhibition

For research focused on skin lightening or hyperpigmentation disorders, 4-ethylbenzaldehyde offers a defined structure-activity relationship (SAR) for the inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis . Its specific KI value, characterized alongside other alkylbenzaldehydes, allows researchers to select the optimal alkyl chain length for desired enzyme inhibition properties, providing a quantifiable rationale over the uncharacterized or less active methyl or propyl analogs .

Fragrance and Flavor Formulation with Regulatory Certainty

4-Ethylbenzaldehyde is the preferred choice for flavor and fragrance (F&F) applications requiring a sweet, bitter-almond odor profile [2]. Its use is substantiated by a complete and positive RIFM safety assessment, which has cleared all human health and environmental endpoints based on target data and robust read-across [3]. This established regulatory dossier provides a clear compliance pathway for product commercialization, a significant advantage over other alkylbenzaldehydes that lack such comprehensive safety evaluations.

Medicinal Chemistry and Parallel Library Synthesis

In drug discovery settings, 4-ethylbenzaldehyde is a valuable building block for generating focused compound libraries. It has been successfully employed in the microwave-assisted synthesis of 4,4′-diaminotriphenylmethanes, a scaffold with potential therapeutic applications . The para-ethyl substituent provides a defined electronic and steric environment on the final library members, which is crucial for probing structure-activity relationships in hit-to-lead optimization campaigns.

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